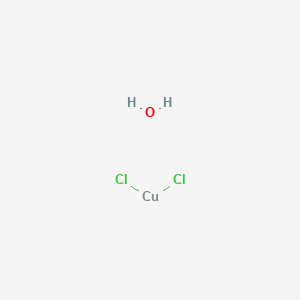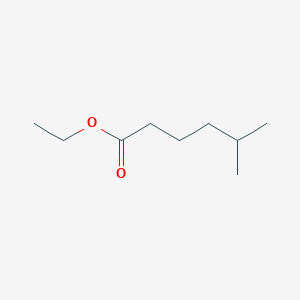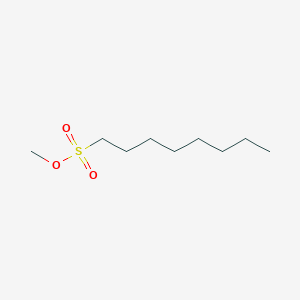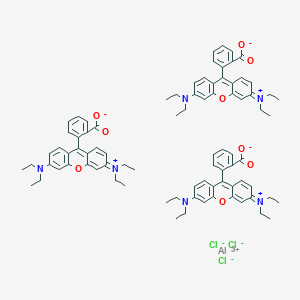
Cupric chloride hydrate
Übersicht
Beschreibung
Cupric chloride hydrate, also known as Copper (II) chloride dihydrate, is an inorganic compound with the chemical formula CuCl2 · 2H2O . The anhydrous form appears as a yellowish-brown powder, while the dihydrate form appears as a green crystalline solid .
Molecular Structure Analysis
Cupric chloride hydrate has a molecular weight of 170.48 . The structure of the compound is orthorhombic for the dihydrate form .Chemical Reactions Analysis
The hydrolysis of Copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . A simultaneous differential scanning calorimetry and thermogravimetric analysis (DSC/TG) technique is used to determine the transitional temperature and kinetics of the thermal decomposition of CuCl2 .Physical And Chemical Properties Analysis
Cupric chloride hydrate is a blue-green solid . It has a density of 2.51 g/cm3 for the dihydrate form . It is soluble in water, with a solubility of 75.7 g/100 mL at 25 °C . The compound has a high melting point, with the dehydration of the dihydrate occurring at 100 °C .Wissenschaftliche Forschungsanwendungen
Determining Hydrate Formulas : Barlag and Nyasulu (2011) used cupric chloride dihydrate to determine the empirical formulas of cupric hydrates through absorbance measurements in aqueous solutions, demonstrating its utility in educational and analytical chemistry contexts (Barlag & Nyasulu, 2011).
Studying Effects on Crystal Growth : Shibata et al. (2000) explored how diabetic human blood affects the morphology of cupric chloride dendrites grown from aqueous solutions. This study provides insights into the interactions between biological materials and inorganic crystal growth (Shibata et al., 2000).
Chemical Reactions with Organometallic Compounds : Thompson (1976) investigated the reaction of tricarbonylcyclohexadieneiron complexes with ethanolic cupric chloride, highlighting its role in organometallic chemistry (Thompson, 1976).
Recovering Cupric Chloride from Spent Solutions : Basir (2003) demonstrated a mechanism for recovering cupric chloride salts from spent etchant solutions used in the printing circuits industry, indicating its relevance in recycling and environmental chemistry (Basir, 2003).
Thermochemical Energy Storage : Al-Abbasi et al. (2017) modeled the use of salt hydrates, including cupric sulfate hydrate, in thermal energy storage, suggesting potential applications in energy systems (Al-Abbasi et al., 2017).
Conversion in Organic Chemistry : Cardinale et al. (2010) reported the conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones using hydrated ferric chloride and cupric chloride, showcasing its role in organic synthesis (Cardinale et al., 2010).
Synthesizing Carbonyl Compounds : Jing (2012) described a green method for synthesizing carbonyl compounds by hydrolyzing hydrazones with cupric chloride dihydrate, indicating its utility in green chemistry applications (Jing, 2012).
Gas Phase Stability of Hydrated Ions : Stone and Vukomanovic (2001) used electrospray ionization to study the stability of cupric ion hydrates in the gas phase, contributing to our understanding of ion solvation and stability (Stone & Vukomanovic, 2001).
Redox Potential in Solutions : Lundström et al. (2009) examined the redox potential characteristics of cupric chloride solutions, providing insights into the redox chemistry of copper in solution (Lundström et al., 2009).
Leaching of Copper Minerals : Lundström et al. (2005) studied the leaching of chalcopyrite in cupric chloride solution, relevant to the field of hydrometallurgy and copper extraction (Lundström et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
dichlorocopper;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupric chloride hydrate | |
CAS RN |
10125-13-0 | |
| Record name | Copper chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)



